SR12813
Overview
Description
Preparation Methods
The synthesis of SR12813 involves the preparation of a 1,1-bisphosphonate ester. The synthetic route typically includes the reaction of tetraethyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl-1,1-bisphosphonate with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and maintaining specific temperature and pH levels.
Chemical Reactions Analysis
SR12813 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the phenyl ring or the bisphosphonate groups, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SR12813 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of bisphosphonates and their interactions with various enzymes.
Medicine: It has potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Mechanism of Action
SR12813 exerts its effects by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By binding to this enzyme, this compound reduces the production of cholesterol in cells. Additionally, as an agonist of hPXR, it activates this nuclear receptor, leading to the regulation of various genes involved in drug metabolism and cholesterol homeostasis . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the pregnane X receptor signaling pathway.
Comparison with Similar Compounds
SR12813 is unique in its dual role as an HMG-CoA reductase inhibitor and hPXR agonist. Similar compounds include:
Atorvastatin: A well-known HMG-CoA reductase inhibitor used to lower cholesterol levels.
Rifampicin: An antibiotic that also acts as an agonist of hPXR.
Compared to these compounds, this compound offers a unique combination of cholesterol-lowering and gene-regulating properties, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJDECYQDRSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332221 | |
Record name | SR 12813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126411-39-0 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR 12813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR12813 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR 12813 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-12813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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